molecular formula C23H23NO3 B153673 (S)-methyl 3-hydroxy-2-(tritylamino)propanoate CAS No. 4465-44-5

(S)-methyl 3-hydroxy-2-(tritylamino)propanoate

Cat. No. B153673
CAS RN: 4465-44-5
M. Wt: 361.4 g/mol
InChI Key: LXAWQKKSNNYYEK-NRFANRHFSA-N
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Description

“(S)-methyl 3-hydroxy-2-(tritylamino)propanoate” is a chemical compound with the CAS number 111061-44-0 . It is also known by the IUPAC name "triethylamine (s)-3-hydroxy-2-(tritylamino)propanoate" . This compound is used in research and development .


Molecular Structure Analysis

The molecular formula of “(S)-methyl 3-hydroxy-2-(tritylamino)propanoate” is C28H36N2O3 . The molecular weight is 448.60 . The structure of the compound includes a trityl group (triphenylmethyl) attached to an amino group, which is part of a propanoic acid structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-methyl 3-hydroxy-2-(tritylamino)propanoate” include a molecular weight of 448.60 . The compound is stored sealed in a dry room at room temperature .

Scientific Research Applications

Synthesis of Chiral Polyamines

N-Trityl-L-serine methyl ester is used as a starting material in the synthesis of chiral polyamines, which are important in various chemical processes. These polyamines can have different side-chain functionalities, which are essential in creating diverse molecular structures with specific properties .

Organocatalysis

The trityl moieties of this compound are utilized in organocatalysis, particularly in the synthesis of co-catalysts. These co-catalysts play a crucial role in organic synthesis, enabling various chemical reactions to proceed under milder conditions and with higher selectivity .

Protected Serine Derivative

As a protected form of serine, it serves as an intermediate in the production of other compounds. For example, it has been employed in the creation of the Cbz analog of Garner’s aldehyde and optically active derivatives of 2-amino-1,3-propanediol .

Synthesis and Stability Studies

The compound is also involved in studies related to the synthesis and stability of cyclic sulfamidates. These studies help understand the thermal stability and reaction conditions required for producing cyclic versus acyclic products .

properties

IUPAC Name

methyl (2S)-3-hydroxy-2-(tritylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAWQKKSNNYYEK-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271054
Record name N-(Triphenylmethyl)-L-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 3-hydroxy-2-(tritylamino)propanoate

CAS RN

4465-44-5
Record name N-(Triphenylmethyl)-L-serine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4465-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Triphenylmethyl)-L-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Serine, N-(triphenylmethyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of Et3N (13.4 mL, 96.78 mmol) in CH2Cl2 (40 mL) was added to a solution of L-serine methyl ester hydrochloride (5.0 g, 32.26 mmol) and Ph3CCl (13.5 g, 48.39 mmol) in CH2Cl2 (129 mL) at 0° C. under N2 atmosphere. The reaction was then allowed to warm to room temperature and was stirred overnight. The reaction was quenched with saturated NaHCO3, the aqueous layer was extracted with CH2Cl2, and the combined organic layers were washed with brine, dried and concentrated, the residue was purified by silica gel column chromatography which gave the title compound as a colourless solid (11.41 g, 98%).
Name
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
129 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the formation of the cyclic sulfamidate favored over acyclic products in the reaction of (S)-methyl 3-hydroxy-2-(tritylamino)propanoate with thionyl chloride?

A1: The research indicates that the formation of the cyclic sulfamidate (compound 9 in the study) is strongly influenced by reaction conditions, particularly in the presence of steric hindrance. While the abstract doesn't explicitly detail the mechanism, it suggests that the trityl group's size likely favors cyclization over the formation of acyclic products. This preference arises from the trityl group's steric bulk, making it difficult for thionyl chloride to react with the hydroxyl group if the molecule attempts to adopt a conformation suitable for acyclic product formation [].

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